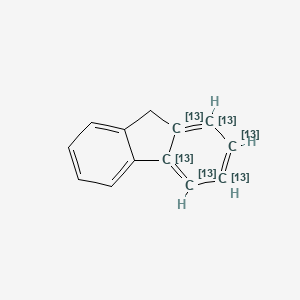

Fluorene-13C6

Übersicht

Beschreibung

Fluorene-13C6 is a labelled polycyclic aromatic hydrocarbon. It is a derivative of fluorene, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, chemistry, and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-13C6 typically involves the incorporation of carbon-13 into the fluorene structure. One common method is the catalytic hydrogenation of carbon-13 labelled biphenylene, followed by cyclization to form the fluorene ring structure. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications.

Analyse Chemischer Reaktionen

Types of Reactions: Fluorene-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fluorenone-13C6 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Fluorenone-13C6.

Reduction: Dihydrothis compound.

Substitution: Nitrothis compound, bromothis compound, or chlorothis compound.

Wissenschaftliche Forschungsanwendungen

Fluorene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:

Environmental Science: Used as a tracer to study the fate and transport of polycyclic aromatic hydrocarbons in the environment.

Chemistry: Employed in mechanistic studies to understand reaction pathways and kinetics.

Biology: Utilized in metabolic studies to trace the incorporation and transformation of polycyclic aromatic hydrocarbons in biological systems.

Medicine: Investigated for its potential role in understanding the metabolic pathways of carcinogenic polycyclic aromatic hydrocarbons.

Wirkmechanismus

The mechanism of action of Fluorene-13C6 involves its incorporation into various chemical and biological systems due to its isotopic labeling. In environmental studies, it acts as a tracer, allowing researchers to monitor the movement and transformation of polycyclic aromatic hydrocarbons. In biological systems, it helps in understanding the metabolic pathways and interactions of polycyclic aromatic hydrocarbons with cellular components.

Vergleich Mit ähnlichen Verbindungen

Fluorene: The non-labelled version of Fluorene-13C6, used in similar applications but without the isotopic tracking capability.

Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as an intermediate in the production of other chemicals.

Dihydrofluorene: A reduced form of fluorene, used in studies of hydrogenation reactions and as a precursor in organic synthesis.

Uniqueness of this compound: this compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This makes it a valuable tool in research applications where precise monitoring of chemical transformations and pathways is required.

Biologische Aktivität

Fluorene-13C6 is a labeled polycyclic aromatic hydrocarbon (PAH) where six carbon atoms are substituted with the carbon-13 isotope. This isotopic labeling allows for precise tracking and analysis in various biological and environmental studies. Its primary applications include metabolic studies, where it helps trace the incorporation and transformation of PAHs in biological systems, making it a valuable tool in both toxicology and environmental science.

This compound exhibits its biological activity primarily through its interaction with DNA. The compound undergoes metabolic activation, leading to the formation of reactive metabolites that can bind covalently to DNA, forming DNA adducts. This process involves the opening of the epoxide ring in its metabolites, specifically through anti- and syn-diolepoxide forms, which are crucial in the formation of these adducts.

Biochemical Pathways

The metabolism of this compound occurs via several pathways, including angular deoxygenation and cleavage of the five-membered ring. These pathways are vital for understanding how this compound and its metabolites influence cellular functions and contribute to toxicity.

Cellular Effects

This compound affects various cellular processes by influencing cell signaling pathways, gene expression, and overall cellular metabolism. The compound can lead to alterations in metabolic fluxes due to its interactions with enzymes and other biomolecules.

Case Studies

- Metabolic Studies : Research has shown that this compound is utilized in studies examining the metabolism of PAHs in humans and animals. For instance, studies have demonstrated that after ingestion, PAHs like Fluorene exhibit significant excretion rates in urine, indicating active metabolism and potential toxicity .

- DNA Adduct Formation : A study highlighted that the metabolites of this compound can form DNA adducts that may lead to mutagenic effects. The formation of these adducts is a critical step in understanding the carcinogenic potential of PAHs.

- Environmental Impact : In environmental studies, this compound has been used as a tracer to assess the bioavailability and degradation of PAHs in contaminated sites. Its isotopic labeling allows researchers to track its movement through ecosystems and assess its impact on microbial communities .

Comparative Analysis of Excretion Rates

The following table summarizes findings related to the excretion rates of various PAHs, including Fluorene:

| Compound | Excretion Rate (%) | Half-Life (hr) |

|---|---|---|

| Naphthalene | 240 | 1.4 |

| Phenanthrene | 13 | 3.3 |

| Hydroxy-Fluorene | Varies | 1.7 - 7.0 |

| Fluorene | Not specified | Not specified |

This data underscores the variability in metabolism and excretion among different PAHs, highlighting the importance of using labeled compounds like this compound for detailed studies .

Q & A

Basic Research Questions

Q. What methodologies ensure high isotopic purity during the synthesis of Fluorene-<sup>13</sup>C6?

- Methodological Answer : Synthesis typically involves <sup>13</sup>C-labeled precursors (e.g., benzene-<sup>13</sup>C6) in multi-step organic reactions. Key steps include:

- Catalytic coupling : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions to preserve isotopic integrity .

- Purification : Employ recrystallization or column chromatography with deuterated solvents to minimize isotopic dilution.

- Validation : Confirm purity via isotopic ratio mass spectrometry (IRMS) and <sup>13</sup>C NMR (δ ~125–140 ppm for aromatic carbons) .

Q. Which analytical techniques are most effective for characterizing Fluorene-<sup>13</sup>C6 in complex matrices?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| <sup>13</sup>C NMR | Confirm isotopic labeling | Chemical shifts, integration ratios |

| HRMS | Verify molecular mass | m/z accuracy (<1 ppm error) |

| IRMS | Quantify <sup>13</sup>C abundance | δ<sup>13</sup>C vs. PDB standard |

| HPLC-MS | Purity assessment | Retention time, isotopic peak separation |

| Cross-validation using multiple techniques minimizes false positives/negatives . |

Advanced Research Questions

Q. How do isotopic effects of <sup>13</sup>C influence Fluorene’s photophysical properties in organic light-emitting diodes (OLEDs)?

- Methodological Answer : Design experiments comparing <sup>12</sup>C and <sup>13</sup>C Fluorene derivatives:

- Spectroscopic Analysis : Measure fluorescence quantum yield (ΦFL) and exciton lifetime via time-resolved photoluminescence.

- Computational Modeling : Use DFT to simulate isotopic mass effects on vibrational modes and electronic transitions .

- Device Testing : Fabricate OLEDs with double-layer structures (e.g., ITO/organic layers/Mg:Ag cathode) and compare luminance efficiency (lm/W) at 10 V driving voltage .

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data for Fluorene-<sup>13</sup>C6 in catalytic reactions?

- Methodological Answer : Apply constructive falsification principles:

- Replicate Experiments : Ensure consistent reaction conditions (temperature, catalyst loading).

- Data Triangulation : Cross-check KIE values using independent methods (e.g., kinetic studies vs. computational simulations).

- Confounding Variables : Control for isotopic scrambling via side-reaction monitoring (e.g., GC-MS tracking of byproducts) .

- Peer Review : Engage domain experts to assess methodological rigor and statistical significance of discrepancies .

Q. What frameworks guide the design of mechanistic studies using Fluorene-<sup>13</sup>C6 as a tracer in reaction pathways?

- Methodological Answer : Use the PICOT framework:

- Population/Problem : Target reaction (e.g., Friedel-Crafts alkylation).

- Intervention : Introduce Fluorene-<sup>13</sup>C6 at specific positions.

- Comparison : Isotopic distribution in products vs. reactants.

- Outcome : Elucidate rate-determining steps via <sup>13</sup>C labeling patterns.

- Time Frame : Short-term kinetic profiling vs. long-term equilibrium studies .

Q. Data Analysis & Reproducibility

Q. How should researchers analyze isotopic distribution data from Fluorene-<sup>13</sup>C6 experiments to ensure reproducibility?

- Methodological Answer :

- Standardization : Use internal standards (e.g., <sup>13</sup>C-benzoic acid) for instrument calibration.

- Statistical Tests : Apply ANOVA or t-tests to compare isotopic ratios across batches.

- Metadata Documentation : Record synthesis conditions (solvents, catalysts) and instrument settings (e.g., NMR pulse sequences) in detail .

Q. What strategies mitigate bias when interpreting Fluorene-<sup>13</sup>C6’s role in metabolic tracer studies?

- Methodological Answer :

Eigenschaften

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-DTUITLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675899 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189497-69-5 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.